molecular formula C13H19FO2 B7994531 2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol

2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol

Cat. No.: B7994531
M. Wt: 226.29 g/mol
InChI Key: FWVDAAINIBUERR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol (CAS: 1443327-62-5) is a fluorinated aromatic ethanol derivative with a molecular formula of C₁₃H₁₉FO₂ and a molecular weight of 226.29 g/mol . Structurally, it features a phenyl ring substituted with a fluorine atom at the 5-position and an isopentyloxy group (3-methylbutoxy) at the 2-position, linked to an ethanol moiety. This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical research, with applications in synthesizing modulators of biological activity . Its synthesis and handling require stringent safety protocols, including protective equipment and specialized waste disposal .

Properties

IUPAC Name

2-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-4-3-12(14)9-11(13)5-7-15/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDAAINIBUERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the fluorine atom enhances its reactivity, making it a valuable building block in organic chemistry. For instance, it can serve as a precursor for synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation and substitution.

Potential Therapeutic Applications
Research indicates that 2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol may exhibit biological activity that warrants further investigation. Its structure suggests possible interactions with biological targets, which could lead to therapeutic applications. For example, compounds with similar structures have been studied for their anticancer properties, potentially influencing pathways involved in cell proliferation and apoptosis .

Medicinal Chemistry

Drug Development
This compound is being investigated for its role in drug development, particularly as a precursor in synthesizing therapeutic agents. Its fluorinated nature may enhance the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability. The mechanism of action involves interactions with specific molecular targets, which can modulate biochemical pathways relevant to disease treatment .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of novel materials with specific functionalities that are beneficial in various applications, including coatings and polymers .

Case Studies

  • Anticancer Research : Preliminary studies suggest that compounds structurally related to this compound exhibit cytotoxic effects on cancer cell lines. These findings indicate a potential pathway for developing new cancer therapies targeting specific signaling pathways .
  • Pharmaceutical Development : A study highlighted the synthesis of novel derivatives based on this compound, which showed improved efficacy against certain cancer types compared to existing treatments. This underscores the importance of fluorinated compounds in enhancing drug performance .
  • Material Science : Research into the use of this compound in creating advanced materials has demonstrated its effectiveness in producing coatings with enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and isopentyloxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol (CAS: 1443328-03-7)

  • Molecular Formula : C₁₃H₁₉FO₂ (identical to the target compound).
  • Key Differences : The fluorine and isopentyloxy groups are swapped (fluoro at 3-position, isopentyloxy at 5-position).
  • Implications: Altered electronic distribution and steric effects may influence receptor binding or solubility. No biological data is available, but positional isomerism often leads to divergent pharmacokinetic profiles .

Substituted Phenyl Ethanol Derivatives

2-Amino-2-(2,5-difluorophenyl)ethanol (CAS: 1094697-85-4)

  • Molecular Formula: C₈H₉F₂NO.
  • Key Differences: Replaces the isopentyloxy group with an amino substituent and adds a second fluorine at the 2-position.
  • However, the smaller molecular size (177.12 g/mol) may reduce lipophilicity compared to the target compound .

(5-(Benzyloxy)-2-fluorophenyl)methanol

  • Molecular Formula : C₁₄H₁₃FO₂.
  • Key Differences: Benzyloxy substituent (bulkier than isopentyloxy) and methanol instead of ethanol.
  • Implications : Increased aromaticity from the benzyl group may enhance membrane permeability but reduce metabolic stability .

Heterocyclic and Complex Ether Analogues

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol (CAS: 1824012-53-4)

  • Molecular Formula: C₇H₆F₃NO.
  • Key Differences : Pyridine ring replaces benzene, with two additional fluorine atoms.
  • Higher fluorine content may increase metabolic resistance .

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethanol

  • Molecular Formula : C₂₈H₃₄O₅.
  • Key Differences : Extended ethoxy chains and bulky phenylethyl substituents.
  • Implications : Increased molecular weight (450.58 g/mol) and lipophilicity could hinder bioavailability but improve surfactant properties .

Research and Application Insights

  • Safety Profile: The target compound requires precautions similar to other fluorinated ethanols, such as avoiding skin contact and ensuring proper ventilation . In contrast, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () is handled at 100% concentration, indicating higher acute toxicity risks .
  • Industrial Use: Fluorinated ethanols like 2-(perfluorohexyl)ethanol () are used in surfactants, whereas the target compound’s isopentyloxy group may favor applications in lipid-soluble drug formulations .

Biological Activity

2-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol is a phenolic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorine atom and an isopentyloxy group, which may influence its interactions with biological targets and its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H19FO2\text{C}_{14}\text{H}_{19}\text{F}\text{O}_2

This structure indicates the presence of a fluorine atom, which is known to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target proteins.

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom may increase the compound's binding affinity to various enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, further influencing its biological activity. These interactions can modulate several biochemical pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its potential as an efflux pump inhibitor against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have demonstrated that this compound can enhance the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coli4 µg/mL
Pseudomonas aeruginosa512 µg/mL
Staphylococcus aureus1 mg/L

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related phenolic compounds have been reported to induce apoptosis in cancer cells by targeting key signaling pathways such as PI3K/AKT . Further studies are needed to assess the specific effects of this compound on cancer cell proliferation and survival.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HepG-2 (liver cancer)22.5 ± 0.3
HCT-116 (colon cancer)15.4 ± 0.5

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its therapeutic potential.

  • Efflux Pump Inhibition : A study demonstrated that certain derivatives could significantly reduce the MIC of antibiotics when used in combination therapy, suggesting a role for this compound in overcoming antibiotic resistance .
  • Anticancer Efficacy : Research on related phenolic compounds indicated their ability to induce cell cycle arrest and apoptosis in various cancer types, hinting at similar potential for this compound .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed high tissue accumulation after administration, which could inform dosing strategies for therapeutic applications .

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